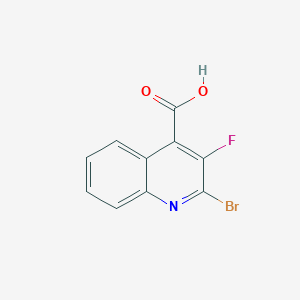

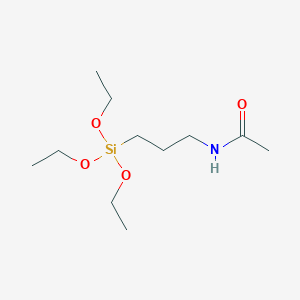

![molecular formula C15H24N2O2 B11852846 Tert-butyl 8-cyano-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B11852846.png)

Tert-butyl 8-cyano-1-azaspiro[4.5]decane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl-8-cyano-1-azaspiro[4.5]decan-1-carboxylat: ist eine chemische Verbindung mit einer einzigartigen spirocyclischen Struktur. Diese Verbindung zeichnet sich durch das Vorhandensein einer tert-Butyl-estergruppe, einer Cyanogruppe und eines Azaspirodecan-Kerns aus. Die spirocyclische Struktur verleiht der Verbindung einzigartige chemische und physikalische Eigenschaften, was sie in verschiedenen Bereichen der wissenschaftlichen Forschung interessant macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von tert-Butyl-8-cyano-1-azaspiro[4.5]decan-1-carboxylat beinhaltet typischerweise die Reaktion eines geeigneten Azaspirodecan-Vorläufers mit tert-Butylcyanoformat unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Triethylamin durchgeführt, was die Bildung des gewünschten Produkts erleichtert. Das Reaktionsgemisch wird dann unter Verwendung standardmäßiger Techniken wie Säulenchromatographie gereinigt, um die reine Verbindung zu erhalten .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für tert-Butyl-8-cyano-1-azaspiro[4.5]decan-1-carboxylat nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung der Labor-Syntheseprozesse. Dazu gehört die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktionsgefäße und der Einsatz von industriellen Reinigungsverfahren, um die effiziente Produktion der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: Tert-Butyl-8-cyano-1-azaspiro[4.5]decan-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid zu entsprechenden oxidierten Produkten oxidiert werden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um die Cyanogruppe in eine Aminogruppe umzuwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Wasserstoffperoxid, saure oder basische Bedingungen.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, wasserfreie Bedingungen.

Substitution: Amine, Alkohole, geeignete Lösungsmittel und Katalysatoren.

Hauptprodukte, die gebildet werden:

Oxidation: Oxidierte Derivate mit funktionellen Gruppen wie Carbonsäuren oder Ketonen.

Reduktion: Amine oder andere reduzierte Formen der Verbindung.

Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Tert-Butyl-8-cyano-1-azaspiro[4.5]decan-1-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle verwendet. Ihre einzigartige spirocyclische Struktur macht sie wertvoll bei der Entwicklung neuer chemischer Einheiten.

Biologie: Sie wird wegen ihrer potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften. Forscher untersuchen ihre Wechselwirkungen mit biologischen Zielstrukturen, um ihren Wirkmechanismus zu verstehen.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht. Ihre Derivate werden auf ihre Wirksamkeit bei der Behandlung verschiedener Krankheiten getestet.

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-8-cyano-1-azaspiro[4.5]decan-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Cyanogruppe und die spirocyclische Struktur spielen eine entscheidende Rolle für ihre Bindungsaffinität und Selektivität gegenüber diesen Zielstrukturen. Die Verbindung kann verschiedene biochemische Pfade modulieren, was zu ihren beobachteten biologischen Wirkungen führt. Ausführliche Studien werden durchgeführt, um die genauen molekularen Mechanismen und Pfade aufzuklären, die beteiligt sind .

Wirkmechanismus

The mechanism of action of tert-butyl 8-cyano-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets. The cyano group and the spirocyclic structure play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Tert-butyl-1-oxa-4,8-diazaspiro[4.5]decan-8-carboxylat

- Tert-butyl-8-oxo-1-azaspiro[4.5]decan-1-carboxylat

- Tert-butyl-3-oxo-1-oxa-8-azaspiro[4.5]decan-8-carboxylat

Vergleich: Tert-Butyl-8-cyano-1-azaspiro[4.5]decan-1-carboxylat ist aufgrund des Vorhandenseins der Cyanogruppe einzigartig, die im Vergleich zu ihren Analogen eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht. Die spirocyclische Struktur ist ein gemeinsames Merkmal dieser Verbindungen, das zu ihrer Stabilität und ihren einzigartigen Eigenschaften beiträgt. die spezifischen funktionellen Gruppen, die an den spirocyclischen Kern gebunden sind, unterscheiden ihre Reaktivität und Anwendungen .

Eigenschaften

Molekularformel |

C15H24N2O2 |

|---|---|

Molekulargewicht |

264.36 g/mol |

IUPAC-Name |

tert-butyl 8-cyano-1-azaspiro[4.5]decane-1-carboxylate |

InChI |

InChI=1S/C15H24N2O2/c1-14(2,3)19-13(18)17-10-4-7-15(17)8-5-12(11-16)6-9-15/h12H,4-10H2,1-3H3 |

InChI-Schlüssel |

JVENRMFDIDGNBX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCCC12CCC(CC2)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

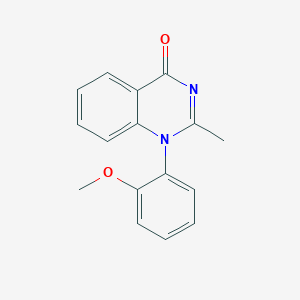

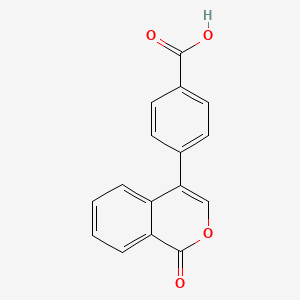

![4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid](/img/structure/B11852772.png)

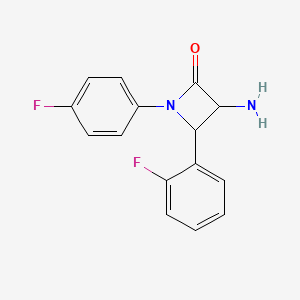

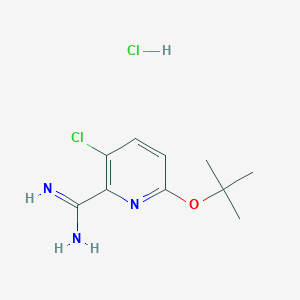

![1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine dihydrochloride](/img/structure/B11852807.png)

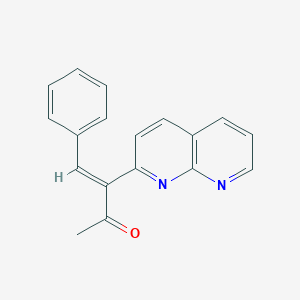

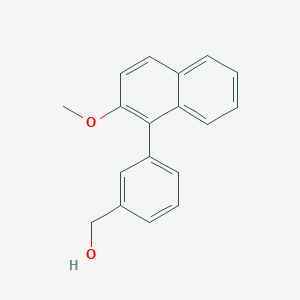

![N,N-Dimethyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11852816.png)